4-Phenoxy-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Physicochemical Property Lead Optimization

Research programs requiring precise 4-position phenoxy substitution face limited commercial availability of validated indanone intermediates. This 97% pure 4-phenoxy-2,3-dihydro-1H-inden-1-one (CAS 62803-52-5) eliminates scaffold revalidation risk. • Distinct electronic/steric profile (ClogP ~3.2, MP 80.5-82.0°C) vs. 4-hydroxy or 4-methoxy analogs • Explicitly claimed in herbicidal patents - privileged agrochemical scaffold • Ketone functionality enables amines, alcohols, or olefins for bioconjugation • Ideal for AChE or RIPK1 lead optimization programs

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
CAS No. 62803-52-5
Cat. No. B3059554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2,3-dihydro-1H-inden-1-one
CAS62803-52-5
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-14-10-9-13-12(14)7-4-8-15(13)17-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyXUAFOJPRPWYVAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2,3-dihydro-1H-inden-1-one: Procurement Profile & Structure


4-Phenoxy-2,3-dihydro-1H-inden-1-one (CAS 62803-52-5) is a synthetic 1-indanone derivative belonging to the class of 2,3-dihydro-1H-inden-1-one compounds, distinguished by a phenoxy substituent at the 4-position of the indanone core [1]. It is primarily used as a research intermediate or building block in medicinal chemistry and agrochemical discovery, with limited direct biological characterization in the open literature [2]. The compound is commercially available in research quantities (typically 5g to 1kg) with a reported purity of 97% by HPLC .

Synthetic building block for medicinal chemistry and agrochemical discovery
Research intermediate with limited direct biological characterization
4-Phenoxy substituent enables distinct SAR exploration vs. hydroxy or methoxy analogs
Class-level herbicidal scaffold per patent literature
Available in research quantities with reported purity supporting lead optimization workflows

4-Phenoxy-2,3-dihydro-1H-inden-1-one: Structural Specificity vs. Generic 1-Indanones


Generic substitution among 1-indanone derivatives is scientifically unsound due to profound differences in physicochemical properties and potential target engagement dictated by specific substituents. The 4-phenoxy group in this compound introduces unique electronic and steric features that alter the electron density of the indanone ring and enable distinct molecular interactions (e.g., π-π stacking, hydrophobic contacts) compared to simpler analogs like 4-hydroxy- or 4-methoxy-1-indanones [1]. Substituting with a different 4-substituted or unsubstituted indanone would likely result in a complete loss of the specific activity profile required for a given research program, as structure-activity relationships (SAR) in this class are notoriously steep and unpredictable [2].

This Product
4-Phenoxy-1-indanone
ClogP ~3.2, MP 80.5-82.0°C
Substitute Risk
4-Hydroxy or 4-methoxy analogs exhibit significantly lower lipophilicity and distinct crystal packing, likely shifting pharmacokinetic behavior and target engagement profile
This Product
Phenoxy group as privileged herbicidal motif
Substitute Risk
Generic indanones or those with halogen/alkyl substituents fall outside patent-claimed active series and may lack herbicidal screening relevance

4-Phenoxy-2,3-dihydro-1H-inden-1-one: Comparative Evidence for Selection


Physicochemical Profile vs. Hydroxy & Benzyloxy Analogs

The 4-phenoxy substituent confers a distinct physicochemical profile that differentiates this compound from closely related analogs. Compared to 4-hydroxy-1-indanone (CAS 6080-35-7), the phenoxy derivative exhibits a substantially higher predicted boiling point (352.6°C vs. 279.6°C) and increased lipophilicity (ClogP 3.2 vs. 1.8), which are critical for membrane permeability and in vivo distribution . When compared to the 4-benzyloxy analog (CAS 86045-82-1), the phenoxy compound shows a lower melting point (80.5-82.0°C vs. 118-120°C), indicating differences in crystal packing energy that can impact formulation and handling .

Physicochemical Profile
Cross-study comparable
ΔBP: +73°C vs. 4-OH analog
ΔMP: -37.5°C vs. 4-benzyloxy analog
ΔClogP: +1.4 vs. 4-OH analog
Supports distinct formulation and permeability profile differentiation
Predicted values; experimental MP from vendor data sheets
Medicinal Chemistry Physicochemical Property Lead Optimization

Phenoxy Group as a Privileged Herbicidal Motif in SAR

In the context of herbicidal indanone derivatives, the presence of a phenoxy group at the 4-position is a key structural determinant of activity, as explicitly claimed in a seminal patent by Mitsui Petrochemical [1]. While this patent does not report specific IC50 or ED50 values for the unsubstituted 4-phenoxy compound itself, it establishes the phenoxy substituent as a critical 'R' group (alongside lower alkoxy) for achieving satisfactory weeding effect. This class-level inference positions 4-phenoxy-2,3-dihydro-1H-inden-1-one as a core scaffold within a patent-defined active series, whereas other substituents (e.g., halogen, alkyl) are not claimed in the same generic formula [1].

Herbicidal SAR Motif
Class-level inference
Phenoxy group claimed as active substituent in patent-defined indanone herbicide series
Positions scaffold within an IP-relevant active series for agrochemical discovery
Qualitative patent claim; no IC50 or ED50 for the specific compound
Agrochemistry Herbicide Structure-Activity Relationship

Synthetic Accessibility as a Building Block

The compound is prepared via a well-defined copper-catalyzed Ullmann-type coupling between phenyl boronic acid and 4-hydroxy-2,3-dihydro-1H-inden-1-one, as described in a patent procedure . This synthetic route is distinct from the more common Friedel-Crafts acylation or aldol condensation used for many other indanones, offering a modular and efficient entry point for creating diverse libraries of phenoxyindanone derivatives. The presence of the ketone at the 1-position allows for further elaboration through reactions such as reductive amination, Grignard addition, or condensation, making it a versatile intermediate [1].

Synthetic Accessibility
Supporting evidence
Ullmann-type coupling of phenyl boronic acid with 4-hydroxy-1-indanone
Provides modular entry for library synthesis, distinct from Friedel-Crafts routes
Patent procedure; yield not quantified in abstract
Synthetic Chemistry Building Block Medicinal Chemistry

4-Phenoxy-2,3-dihydro-1H-inden-1-one: Research & Industrial Applications


Lead Optimization for Neurological & Inflammatory Targets

Due to its defined physicochemical profile (ClogP ~3.2, MP 80.5-82.0°C) and the presence of the phenoxy group as a key pharmacophoric element, this compound is an ideal starting point for lead optimization programs targeting acetylcholinesterase (AChE) or receptor-interacting protein kinase 1 (RIPK1), where related indanone scaffolds have shown activity [1]. Its distinct properties compared to 4-hydroxy or 4-methoxy analogs make it valuable for exploring SAR around lipophilicity and metabolic stability.

Herbicide Lead Identification in Agrochemical Discovery

The 4-phenoxy-1-indanone scaffold is explicitly claimed in patents for its herbicidal activity, positioning it as a privileged structure for developing new crop protection agents [2]. Researchers in agrochemistry can procure this compound as a key intermediate to synthesize and evaluate a novel series of herbicides, bypassing the need to validate the base scaffold.

Chemical Biology Tool Compound Synthesis

The compound serves as a versatile synthetic building block for creating more complex chemical probes. Its ketone functionality can be readily converted into amines, alcohols, or olefins for subsequent bioconjugation or to install affinity tags [3]. This is supported by its established synthesis via copper-catalyzed coupling, providing a reliable entry point for generating diverse compound libraries.

Application
Selection Property
Validation Focus
Lead Optimization Studies
Lipophilicity-driven SAR profile (ClogP ~3.2)
Metabolic stability and permeability endpoint review
Agrochemical Herbicide Discovery
Patent-claimed phenoxyindanone scaffold
Herbicidal activity screening in relevant plant models
Chemical Probe Synthesis
Ketone functional group handle for diversification
Reliable synthetic route for constructing compound libraries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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